BenchChemオンラインストアへようこそ!

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate

Positional isomerism Hydroxylamine derivatives Leaving group effect

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate (CAS 860787-53-7; molecular formula C₁₈H₁₂ClF₆NO₅; molecular weight 471.73 g/mol) is a synthetic N,O-bis-acylated hydroxylamine derivative. The compound contains the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl pharmacophore, a motif recognized for conferring potent antiarrhythmic activity in flecainide-class molecules , esterified with a 4-chlorobenzoate leaving group.

Molecular Formula C18H12ClF6NO5
Molecular Weight 471.7 g/mol
CAS No. 860787-53-7
Cat. No. B3159086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate
CAS860787-53-7
Molecular FormulaC18H12ClF6NO5
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
InChIInChI=1S/C18H12ClF6NO5/c19-11-3-1-10(2-4-11)16(28)31-26-15(27)13-7-12(29-8-17(20,21)22)5-6-14(13)30-9-18(23,24)25/h1-7H,8-9H2,(H,26,27)
InChIKeyUURIJVUIZIKDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate (CAS 860787-53-7): Chemical Identity and Research Procurement Context


[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate (CAS 860787-53-7; molecular formula C₁₈H₁₂ClF₆NO₅; molecular weight 471.73 g/mol) is a synthetic N,O-bis-acylated hydroxylamine derivative. The compound contains the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl pharmacophore, a motif recognized for conferring potent antiarrhythmic activity in flecainide-class molecules [1], esterified with a 4-chlorobenzoate leaving group. The bis-trifluoroethoxy substitution pattern critically influences lipophilicity (predicted LogP of the parent 2,5-bis(trifluoroethoxy)benzoic acid is ~3.6) , while the 4-chlorobenzoate moiety serves as a tunable leaving group capable of modulating nitroxyl (HNO) release kinetics [2].

Why In-Class Substitution of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate Fails: Positional Isomer and Leaving Group Variability


Within the N,O-bis-acylated hydroxylamine series, simply interchanging the 4-chlorobenzoate for other positional isomers or differently substituted benzoyl leaving groups is not scientifically defensible. The position of chlorine substitution on the benzoate leaving group, combined with the electronic effects of the 2,5-bis(trifluoroethoxy) substitution on the benzoyl portion, creates a unique steric and electronic environment that dictates HNO release half-life and aqueous stability . Comparative structural analysis shows that the 2-chlorobenzoate isomer (CAS 338394-88-0) and the 3-(trifluoromethyl)benzoate analog (CAS 320418-87-9) , despite sharing the identical benzoyl pharmacophore, differ in physicochemical properties due solely to variations in the leaving group. These differences preclude interchangeable procurement for studies requiring controlled HNO donation kinetics.

Quantitative Differentiation Evidence for [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate (860787-53-7)


Positional Isomer Differentiation: 4-Chloro vs. 2-Chloro Benzoate Leaving Group Physicochemical Comparison

The 4-chlorobenzoate isomer (860787-53-7) is positionally distinct from the 2-chlorobenzoate isomer (338394-88-0). While both share the identical molecular formula C₁₈H₁₂ClF₆NO₅ and molecular weight 471.73 g/mol, the 2-chlorobenzoate isomer has a predicted density of 1.468±0.06 g/cm³ . No published experimental density is available for the 4-chlorobenzoate isomer, but the para-substitution pattern confers a more linear molecular geometry compared to the ortho-substituted analog, which is expected to affect crystal packing and solubility. For procurement of a specific positional isomer for structure-activity relationship (SAR) studies, substitution of one isomer for the other introduces an uncontrolled variable in the leaving group geometry.

Positional isomerism Hydroxylamine derivatives Leaving group effect Density prediction

Spectroscopic Benchmarking: ¹H NMR and FTIR Characterization of the 4-Fluoro Analog Establishes Structural Precedent for the 4-Chloro Series

The 4-fluorobenzoate analog N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-O-(p-fluorobenzoyl)hydroxylamine (C₁₈H₁₂F₇NO₅, MW 455.28) has fully assigned ¹H NMR (CDCl₃, 297K, TMS reference) and FTIR (KBr wafer) spectra available in the Wiley KnowItAll spectral database [1]. These spectra establish the spectroscopic signature of the 4-substituted benzoyl hydroxylamine scaffold and serve as a direct structural analog for the 4-chloro compound. The 4-chlorobenzoate target (860787-53-7) differs only in the halogen substituent (Cl vs. F), with the chlorine atom providing a distinct isotopic pattern and electronegativity that can be verified by high-resolution mass spectrometry. The fluorine analog's spectra provide a validated benchmark for confirming successful synthesis and structural integrity of the 4-chloro target via NMR and IR comparison.

NMR spectroscopy FTIR spectroscopy Structural confirmation Halogen series

Predicted Lipophilicity Advantage: 2,5-Bis(trifluoroethoxy)benzoyl Scaffold LogP Benchmarking

The parent acid 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid exhibits an ACD/LogP of 3.60 and an ACD/LogD (pH 5.5) of 1.32 . The esterification with 4-chlorobenzoic acid in the target compound 860787-53-7 is expected to increase overall lipophilicity due to the additional aromatic ring and chlorine atom. This contrasts with more polar N,O-bis-acylated hydroxylamine derivatives that contain sulfonamide leaving groups, which exhibit lower LogP values and different tissue distribution profiles. The enhanced lipophilicity of the 4-chlorobenzoate ester suggests preferential membrane partitioning, a property relevant for intracellular HNO delivery applications.

Lipophilicity LogP Membrane permeability Trifluoroethoxy substitution

High-Value Research and Procurement Scenarios for [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate (860787-53-7)


Controlled Nitroxyl (HNO) Donor Development for Cardiovascular Pharmacology

As a structurally defined N,O-bis-acylated hydroxylamine, compound 860787-53-7 belongs to a class of molecules that function as pH-dependent HNO donors via intramolecular cyclization-elimination [1]. The 4-chlorobenzoate leaving group offers a distinct activation barrier for HNO release compared to the 2-chlorobenzoate or 4-fluorobenzoate analogs, enabling researchers to probe the relationship between leaving group electronics and HNO release half-life. Procurement of the specific 4-chloro isomer is essential for establishing structure-activity relationships in ischemia-reperfusion injury models.

Positional Isomer Library Assembly for SAR Studies

The compound serves as the para-chloro member in a series of halogen-substituted benzoate hydroxylamine derivatives. When combined with the 2-chlorobenzoate isomer (CAS 338394-88-0), the 4-fluorobenzoate analog, and the 3-(trifluoromethyl)benzoate analog (CAS 320418-87-9) , researchers can systematically evaluate how the position and electronic nature of the leaving group influence biological activity. This positional isomer library approach is a cornerstone of medicinal chemistry lead optimization.

Analytical Reference Standard for Trifluoroethoxy-Containing Hydroxylamine Derivatives

The well-defined molecular structure and distinct halogen signature of the 4-chlorobenzoate group make compound 860787-53-7 suitable for use as an analytical reference standard. The chlorine isotopic pattern (³⁵Cl/³⁷Cl) provides a diagnostic mass spectrometric signature , while the 4-substituted benzoyl aromatic protons generate a characteristic AA'BB' splitting pattern in ¹H NMR, enabling unambiguous identification in complex reaction mixtures.

Physicochemical Profiling of Fluorinated Hydroxylamine Drug Candidates

The 2,5-bis(trifluoroethoxy) substitution pattern is clinically validated in the approved antiarrhythmic drug flecainide, which demonstrates that this pharmacophore is compatible with therapeutic use [2]. Compound 860787-53-7 extends this scaffold into the bis-acylated hydroxylamine space, enabling researchers to evaluate how the N,O-bis-acylation affects metabolic stability, plasma protein binding, and off-target activity relative to the simple benzamide series.

Quote Request

Request a Quote for [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.